molecular formula C13H18O2 B14031580 (S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran

(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran

Cat. No.: B14031580
M. Wt: 206.28 g/mol
InChI Key: IBOHXFWJVIANFF-ZDUSSCGKSA-N
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Description

(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyranyl ethers It is characterized by a tetrahydropyran ring substituted with a benzyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. One common method is the reaction of benzyl alcohol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce the corresponding alcohol.

Scientific Research Applications

(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran involves its role as a protecting group in organic synthesis. The tetrahydropyranyl group can be easily introduced and removed under mild conditions, making it a valuable tool for chemists. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyranyl ethers: Other compounds in this class include (S)-2-((Methoxy)methyl)tetrahydro-2H-pyran and (S)-2-((Ethoxy)methyl)tetrahydro-2H-pyran.

    Benzyloxy derivatives: Compounds such as benzyloxyethanol and benzyloxymethanol share similar structural features.

Uniqueness

(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is unique due to its specific combination of a tetrahydropyran ring and a benzyloxy methyl group. This combination provides distinct reactivity and stability, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-(phenylmethoxymethyl)oxane

InChI

InChI=1S/C13H18O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1

InChI Key

IBOHXFWJVIANFF-ZDUSSCGKSA-N

Isomeric SMILES

C1CCO[C@@H](C1)COCC2=CC=CC=C2

Canonical SMILES

C1CCOC(C1)COCC2=CC=CC=C2

Origin of Product

United States

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